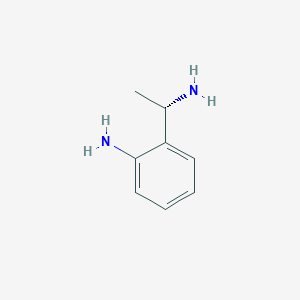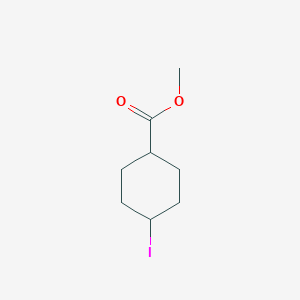
(R)-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide is a complex organic compound that features a pyrrolidine ring, a butan-2-yl group, and a diphenylphosphinic amide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butan-2-yl group: This step often involves alkylation reactions.
Attachment of the diphenylphosphinic amide moiety: This is usually done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield.
Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the butan-2-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyrrolidine or butan-2-yl derivatives.
科学研究应用
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of ®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The molecular targets and pathways involved may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
®-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one: A structurally similar compound with different functional groups.
tert-butyl-(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate: Another similar compound with a carbamate group instead of the diphenylphosphinic amide moiety.
Uniqueness
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C21H29N2OP |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
(2R)-N-diphenylphosphoryl-3-methyl-1-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C21H29N2OP/c1-18(2)21(17-23-15-9-10-16-23)22-25(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3,(H,22,24)/t21-/m0/s1 |
InChI 键 |
VQPPXSSLCPMVPL-NRFANRHFSA-N |
手性 SMILES |
CC(C)[C@H](CN1CCCC1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(CN1CCCC1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)











